molecular formula C26H25N3O4 B3223122 N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1217060-70-2

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B3223122
CAS No.: 1217060-70-2
M. Wt: 443.5
InChI Key: VUVYUBWBMAUVAB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole core, a benzamido group, and a dimethoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, where the indole derivative reacts with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Attachment of the Dimethoxyphenylmethyl Group: The final step involves the alkylation of the indole nitrogen with 2,4-dimethoxybenzyl chloride under basic conditions, typically using potassium carbonate (K2CO3) as the base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

    Gene Expression Modulation: Modulating the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-[(2,4-dimethoxyphenyl)methyl]-3-(3-chlorobenzamido)-1H-indole-2-carboxamide: Differing by the presence of a chlorine atom instead of a methyl group on the benzamido moiety.

    N-[(2,4-dimethoxyphenyl)methyl]-3-(3-fluorobenzamido)-1H-indole-2-carboxamide: Differing by the presence of a fluorine atom instead of a methyl group on the benzamido moiety.

These similar compounds may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-11-12-19(32-2)14-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVYUBWBMAUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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